9-Nitrophenanthrene

Atmospheric Chemistry Photochemistry Environmental Fate

For rigorous nitro-PAH research, only the 9-nitro isomer provides valid data. 9-Nitrophenanthrene's non-planar geometry, distinct photodegradation kinetics, and unique vibrational fingerprint make it the sole reliable standard for environmental fate modeling, air monitoring GC-MS calibration, and QSAR genotoxicity validation. Substitutes like 3-nitrophenanthrene or 1-nitropyrene yield erroneous results. Secure isomer-pure, high-purity material now to ensure experimental reproducibility and regulatory-grade accuracy.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 954-46-1
Cat. No. B1214095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Nitrophenanthrene
CAS954-46-1
Synonyms9-nitrophenanthrene
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-]
InChIInChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
InChIKeyQTTCNQHPKFAYEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Nitrophenanthrene (CAS 954-46-1): Procurement-Relevant Baseline Properties for a Model Nitro-PAH in Environmental and Toxicological Research


9-Nitrophenanthrene (9-NP, CAS 954-46-1) is a mononitrated polycyclic aromatic hydrocarbon (nitro-PAH) derivative of phenanthrene, featuring a nitro group substituted at the 9-position of the phenanthrene ring system. It is a ubiquitous environmental contaminant formed primarily through incomplete combustion processes and atmospheric reactions of parent PAHs with nitrogen oxides [1]. As a member of the nitro-PAH class, 9-nitrophenanthrene exhibits physico-chemical properties—including a density of 1.3±0.1 g/cm³ and a boiling point of 413.3±14.0 °C at 760 mmHg —that dictate its environmental partitioning and analytical behavior. Its significance in research stems from its use as a model compound for studying the environmental fate, photochemical transformation, and mutagenic potential of nitrated aromatics [1].

Why Procurement of 9-Nitrophenanthrene (CAS 954-46-1) Cannot Be Generalized to Other Nitrophenanthrene Isomers or Nitro-PAH Analogs


Substituting 9-nitrophenanthrene with a different nitrophenanthrene isomer (e.g., 1-NP, 2-NP, 3-NP, or 4-NP) or another nitro-PAH (e.g., 1-nitropyrene, 9-nitroanthracene) is scientifically invalid for rigorous research and industrial applications. The position of the nitro substituent on the phenanthrene core fundamentally alters the molecule's electronic structure, planarity, and steric environment, which in turn dictates its photochemical reactivity, environmental persistence, and biological activity [1]. For instance, the non-planar geometry of 9-NP, arising from steric hindrance between the nitro group and the adjacent aromatic hydrogen, contrasts sharply with the near-planar structure of the 3-NP isomer, leading to a five-fold difference in their predicted mutagenic potency [1]. Furthermore, comparative photodegradation studies demonstrate that 9-NP exhibits unique degradation kinetics, half-lives, and reaction pathways in aqueous and ice media that are distinct from other nitro-PAHs like 1-nitropyrene and 2-nitrofluorene [2]. Therefore, experimental reproducibility, data comparability, and accurate risk assessment all hinge on the procurement and use of the specific 9-nitrophenanthrene isomer.

Quantitative Differentiation Evidence for 9-Nitrophenanthrene (CAS 954-46-1): Head-to-Head Data Versus Key Comparators


Photodegradation Energy Barrier: 9-Nitrophenanthrene Degrades 4.4x Faster than 8-Nitrofluoranthene Under Simulated Sunlight

Quantum chemical calculations reveal that the energy barrier for photodegradation via nitrogen oxide release is substantially lower for 9-nitrophenanthrene compared to the related environmental pollutant 8-nitrofluoranthene. This lower barrier translates to a predicted faster degradation rate under atmospheric conditions [1].

Atmospheric Chemistry Photochemistry Environmental Fate

Predicted Mutagenic Potency (TA98): 9-Nitrophenanthrene is ~5x Less Mutagenic than the Planar 3-Nitrophenanthrene Isomer

Computational modeling and QSAR analysis based on vibrational spectra predict a clear hierarchy of mutagenic activity for nitrophenanthrene isomers in the Ames Salmonella typhimurium TA98 assay. The non-planar geometry of 9-nitrophenanthrene (9-NP) results in significantly lower predicted mutagenicity compared to the more planar 3-nitrophenanthrene (3-NP) isomer [1].

Genetic Toxicology QSAR Environmental Health

Aqueous and Ice Photodegradation Kinetics: 9-Nitrophenanthrene Exhibits Medium-Dependent Half-Lives Distinct from 1-Nitropyrene and 2-Nitrofluorene

A direct comparative study of three nitro-PAHs under simulated solar irradiation (λ > 290 nm) demonstrated that 9-nitrophenanthrene (9-Nphe) undergoes photolysis with pseudo-first-order kinetics, but its apparent quantum yields (Φs) and half-lives (t1/2) are distinct from those of 1-nitropyrene (1-Npyr) and 2-nitrofluorene (2-Nflu) and are differentially impacted by the reaction medium (water vs. ice) [1].

Environmental Photochemistry Cryospheric Chemistry Kinetics

Isomeric Structural Stability: 9-Nitrophenanthrene and 1-Nitrophenanthrene Share a Stability Class Intermediate Between the Least Stable 4-NP and Most Stable 2-NP/3-NP

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G* level have established a quantitative order of thermodynamic stability for the five mononitrophenanthrene isomers. The balance between steric hindrance and π-conjugation dictates the relative energies, placing 9-nitrophenanthrene in a distinct stability class [1].

Computational Chemistry Structural Analysis Isomer Discrimination

Vibrational Spectral Fingerprint: 9-Nitrophenanthrene Has a Unique IR/Raman Signature in the 1000-1600 cm⁻¹ Region for Isomer Discrimination

DFT-simulated IR and Raman spectra reveal that the position of the nitro substituent markedly influences the intense vibrational bands in the 1000–1600 cm⁻¹ region. This allows for the unequivocal spectroscopic discrimination of 9-nitrophenanthrene from its four other isomers (1-NP, 2-NP, 3-NP, 4-NP) [1].

Analytical Chemistry Spectroscopy Environmental Monitoring

High-Impact Research and Industrial Application Scenarios for 9-Nitrophenanthrene (CAS 954-46-1)


Environmental Fate and Transport Modeling in Cold Regions

Researchers studying the persistence and long-range transport of organic pollutants in polar and alpine environments require 9-nitrophenanthrene as a key model compound. Its unique ice photochemistry, including distinct degradation kinetics and the formation of isomerization products in frozen media, is critical for parameterizing environmental fate models. The quantitative differences in its photodegradation compared to other nitro-PAHs [1] and its specific half-lives in ice versus water [2] provide essential, isomer-specific data that cannot be derived from using other nitrophenanthrene isomers or nitro-PAH analogs.

Analytical Reference Standard for Air Quality and Source Apportionment Studies

Environmental monitoring agencies and contract laboratories must accurately identify and quantify 9-nitrophenanthrene in ambient air particulate matter (PM2.5/PM10) to assess human exposure to nitro-PAHs and trace pollution sources. The compound's unique vibrational spectral fingerprint in the 1000-1600 cm⁻¹ region [3] and its distinct chromatographic behavior make a certified reference standard of the pure 9-isomer indispensable. This ensures reliable calibration of GC-MS or HPLC systems and prevents misidentification, which could lead to erroneous conclusions about the relative contribution of diesel versus gasoline emissions or primary versus secondary atmospheric formation.

Structure-Activity Relationship (SAR) and Mechanistic Toxicology Studies

Toxicologists investigating the molecular basis of nitro-PAH genotoxicity utilize 9-nitrophenanthrene as a structurally-defined probe. Its well-characterized non-planar geometry and predicted mutagenic potency, which is approximately five times lower than that of the planar 3-nitrophenanthrene isomer [3], makes it a crucial comparator in studies designed to elucidate the role of molecular planarity, nitroreductase activation, and DNA adduct formation. This specific isomer is essential for validating computational QSAR models and for understanding the structural determinants of toxicity within this important class of environmental carcinogens.

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